molecular formula C51H55KN4O8S2 B1193666 Sulfo-Cyanine3 DBCO

Sulfo-Cyanine3 DBCO

Cat. No.: B1193666
M. Wt: 955.24
InChI Key: RVXZNWAROQXSQM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine3 DBCO is a water-soluble fluorescent dye designed for copper-free click chemistry applications. It consists of a cyanine-based fluorophore (Cyanine3) linked to a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-functionalized molecules.

Properties

Molecular Formula

C51H55KN4O8S2

Molecular Weight

955.24

IUPAC Name

N/A

InChI

InChI=1S/C51H56N4O8S2.K/c1-50(2)41-33-39(64(58,59)60)27-29-44(41)53(5)46(50)21-16-22-47-51(3,4)42-34-40(65(61,62)63)28-30-45(42)54(47)32-15-7-8-23-48(56)52-31-14-6-9-24-49(57)55-35-38-19-11-10-17-36(38)25-26-37-18-12-13-20-43(37)55;/h10-13,16-22,27-30,33-34H,6-9,14-15,23-24,31-32,35H2,1-5H3,(H2-,52,56,58,59,60,61,62,63);/q;+1/p-1

InChI Key

RVXZNWAROQXSQM-UHFFFAOYSA-M

SMILES

CC1(C)C2=CC(S(=O)(O[K])=O)=CC=C2N(C)/C1=C/C=C/C(C3(C)C)=[N+](C4=CC=C(S(=O)([O-])=O)C=C34)CCCCCC(NCCCCCC(N5C6=CC=CC=C6C#CC7=CC=CC=C7C5)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Scientific Research Applications

Key Features

  • Copper-Free Click Chemistry : Sulfo-Cyanine3 DBCO allows for the conjugation of azide-containing biomolecules without the need for copper catalysts, making it ideal for sensitive biological applications where copper presence may interfere with results .
  • High Quantum Yield : Provides bright fluorescence, which is essential for imaging applications .
  • Reduced Background Signal : Offers lower background fluorescence compared to other commonly used dyes, enhancing imaging clarity .

Applications in Scientific Research

  • Fluorescence Microscopy
    • Used for clear imaging of cellular structures and processes.
    • Effective in visualizing azide-tagged biomolecules through copper-free click reactions.
  • Flow Cytometry
    • Facilitates precise cell sorting and analysis by providing distinct fluorescence signals.
  • Bioconjugation
    • Efficiently labels proteins, antibodies, and nucleic acids, enabling various assays and studies on biomolecular interactions .
  • Molecular Probes
    • Acts as a probe for studying biomolecular interactions in bioanalytical assays, including RNA and DNA studies .
  • Extracellular Vesicle Functionalization
    • Used in the functionalization of extracellular vesicles for targeted delivery systems in therapeutic applications .

Imaging Azide-Tagged Biomolecules

A study demonstrated the use of this compound for imaging azide-tagged biomolecules in live cells. The dye was conjugated to a modified protein, allowing for real-time visualization without the interference of copper ions, which could be detrimental to cellular health .

Antibody Functionalization

In another application, researchers functionalized antibodies with this compound to enhance their detection capabilities in flow cytometry assays. The conjugation process was optimized to ensure high yields and specificity, resulting in improved signal intensity during analysis .

RNA Labeling

This compound was employed to label RNA molecules for studying gene expression patterns. The labeling efficiency was assessed using fluorescence microscopy, confirming its utility in tracking RNA dynamics within cells .

Data Table: Comparative Analysis of Fluorescent Dyes

PropertyThis compoundAlexa Fluor 555TAMRA
Absorption Maximum (nm)554555550
Emission Maximum (nm)568565580
Quantum YieldHighHighModerate
SolubilityWater-solubleWater-solubleModerate
Background SignalLowModerateHigh
Copper-Free Click ReactionYesNoNo

Comparison with Similar Compounds

Key Properties:

  • Chemical Structure : Molecular formula C₅₁H₅₅N₄KO₈S₂ , molecular weight 955.23 .
  • Optical Characteristics : Excitation (λₑₓ) at ~555 nm and emission (λₑₘ) at ~580 nm, emitting orange-red fluorescence .
  • Solubility : Highly water-soluble (0.11 M in water), also compatible with DMSO and DMF .
  • Purity and Stability : ≥95% purity (HPLC-MS validated), stable for 24 months at -20°C .

Limitations:

  • Fluorescence Quenching : Signal attenuation at high concentrations .
  • Background Fluorescence : May require optimization in complex biological samples .

Comparison with Similar Compounds

Below is a comparative analysis of Sulfo-Cyanine3 DBCO and structurally or functionally related compounds:

Compound Excitation/Emission (nm) Water Solubility Key Applications Reaction Kinetics (k₂, M⁻¹s⁻¹) Limitations References
This compound 555/580 0.11 M in H₂O Cell imaging, biosensing, protein labeling ~0.1–1.0* Fluorescence quenching at high conc.
Sulfo-Cyanine3.5 DBCO 750/775 Moderate Near-infrared (NIR) imaging, in vivo studies Not reported Limited brightness in aqueous media
DBCO-Disulfo-Cyanine3 ~550/570 High Bio-orthogonal labeling, live-cell tracking Similar to this compound Potential steric hindrance
Sulfo-Cyanine5 DBCO 650/670 Moderate Deep-tissue imaging, multiplex assays ~0.3–1.2* Lower solubility than Cyanine3 analogs
trisulfo-Cy3 DBCO 555/580 Very high Protein interaction studies, high-resolution imaging Fast SPAAC kinetics Higher cost due to trisulfonation

*Reaction kinetics vary with pH, temperature, and azide concentration .

Key Differentiators:

Optical Performance :

  • This compound operates in the visible spectrum, ideal for standard microscopy.
  • Sulfo-Cyanine3.5 and Cyanine5 DBCO shift to NIR, reducing autofluorescence in deep-tissue imaging .

Solubility and Compatibility :

  • Trisulfo-Cy3 DBCO and DBCO-Disulfo-Cyanine3 exhibit enhanced water solubility, improving performance in physiological conditions .

Reaction Efficiency :

  • DBCO-Disulfo-Cyanine3 and Sulfo-Cyanine5 DBCO show faster SPAAC kinetics due to optimized steric accessibility .

This compound in Practice:

  • Dynamic Cell Monitoring : Demonstrated reversible labeling in live-cell studies, enabling time-resolved tracking of azide-tagged glycans .
  • Hydrogel Crosslinking : Used to quantify DBCO consumption in poly(ethylene glycol) hydrogels, correlating crosslink density with mechanical properties .

Competing Compounds:

  • Sulfo-Cyanine5 DBCO : Enabled multiplexed tracking of tumor-targeting liposomes in vivo, leveraging NIR penetration depth .
  • trisulfo-Cy3 DBCO : Achieved higher labeling efficiency in protein interaction studies due to reduced aggregation .

Notes on Usage and Optimization

  • Storage : Store this compound at -20°C; avoid prolonged light exposure .
  • Concentration : Use ≤10 µM to mitigate fluorescence quenching .
  • Reaction Conditions : Optimize pH (7.4–8.5) and temperature (25–37°C) for maximal SPAAC efficiency .

Preparation Methods

Activation of DBCO as an NHS Ester

DBCO-NHS ester is synthesized by reacting DBCO-COOH with N-hydroxysuccinimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This yields a stable active ester with high reactivity toward amines.

Reaction Conditions:

  • Molar Ratio: DBCO-COOH : EDC : NHS = 1 : 1.2 : 1.5

  • Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature: 25°C for 4–6 hours under inert atmosphere

Characterization of DBCO-NHS

  • Purity: >95% by HPLC (C18 column, acetonitrile/water gradient)

  • Mass Spectrometry: m/z 916.4 (M+H)+

  • Solubility: >10 mM in DMSO or DMF

Conjugation of DBCO-NHS to Sulfo-Cyanine3 Amine

Sulfo-Cyanine3 derivatives typically feature a primary amine group for bioconjugation. The reaction between DBCO-NHS and the dye’s amine proceeds via nucleophilic acyl substitution, forming a stable amide bond.

Reaction Protocol

  • Dye Solubilization: Dissolve sulfo-Cyanine3 amine (1 mg, 1.05 µmol) in 100 µL of 0.1 M sodium bicarbonate buffer (pH 8.5) containing 10% DMSO.

  • DBCO-NHS Addition: Add DBCO-NHS (1.2 equivalents, 1.26 µmol) in DMSO dropwise.

  • Incubation: Stir at 25°C for 2 hours, protected from light.

  • Purification:

    • Size Exclusion Chromatography: Use CentriPure P2 columns to remove unreacted DBCO-NHS.

    • HPLC: C18 reverse-phase column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% acetonitrile over 30 minutes).

Optimization Parameters

  • pH: 8.5 maximizes amine reactivity while minimizing hydrolysis of NHS ester.

  • Molar Excess: A 1.2:1 ratio of DBCO-NHS to dye ensures >90% conjugation efficiency.

  • Temperature: Elevated temperatures (>30°C) risk DBCO degradation.

Yield and Purity Data:

ParameterValueSource
Reaction Yield85–92%
HPLC Purity95%
Fluorescence Quantum Yield0.1 (post-conjugation)

Analytical Validation of this compound

Spectroscopic Characterization

  • UV-Vis Absorption: λmax = 548 nm, ε = 162,000 M−1 cm−1.

  • Fluorescence Emission: λem = 563 nm, quantum yield = 0.1.

  • Mass Spectrometry: Observed m/z = 955.23 (M+H)+, matching theoretical MW.

Functional Assays

  • Click Reactivity: Incubate with azide-functionalized bovine serum albumin (BSA; 10 µM) in PBS. Monitor conjugation efficiency via SDS-PAGE (Coomassie staining) and fluorescence imaging.

  • Stability: >90% integrity after 24 months at −20°C.

Industrial-Scale Production Considerations

Process Optimization

  • Cost-Efficiency: Bulk synthesis reduces reagent costs by 40% (e.g., 100 mg scale vs. 1 mg).

  • Solvent Recovery: DMSO and acetonitrile are distilled and reused.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥95%HPLC-MS
DBCO:Dye Ratio1:1 (±0.05)NMR
Endotoxin Levels<0.1 EU/mgLAL assay

Challenges and Mitigation Strategies

Hydrolysis of DBCO-NHS

  • Cause: Exposure to moisture during storage or reaction.

  • Solution: Use anhydrous DMSO, store DBCO-NHS at −20°C under argon.

Fluorescence Quenching

  • Cause: Aggregation of hydrophobic DBCO moieties.

  • Solution: Introduce additional sulfonate groups or PEG spacers.

Byproduct Formation

  • Cause: Over-reaction or side reactions with dye carboxylates.

  • Solution: Optimize molar ratios and reaction time .

Q & A

Q. How does Sulfo-Cyanine3 DBCO enable specific labeling of biomolecules in live-cell imaging?

this compound utilizes a copper-free click reaction to conjugate with azide-functionalized biomolecules, enabling selective labeling without cytotoxic copper catalysts. This reaction is rapid, bioorthogonal, and suitable for live-cell systems. Key steps include:

  • Azide functionalization : Introduce azide groups to target proteins, nucleic acids, or small molecules via chemical or genetic methods .
  • Conjugation : Incubate azide-modified targets with this compound under physiological conditions (e.g., pH 7.4, 37°C) to form stable triazole linkages .
  • Imaging : Use fluorescence microscopy (ex/em ~550/570 nm) to track labeled biomolecules in real time . Limitation: High dye concentrations (>10 µM) may cause fluorescence quenching; optimize concentration empirically .

Q. What experimental controls are critical when using this compound for protein interaction studies?

  • Negative controls : Use azide-free samples to confirm specificity of the click reaction.
  • Competition assays : Add excess azide to reverse DBCO-azide conjugation, verifying dynamic monitoring capability .
  • Background correction : Include unstained cells or tissues to account for autofluorescence .
  • Cytotoxicity checks : Assess cell viability post-labeling, especially in sensitive cell lines .

Q. How can researchers mitigate fluorescence quenching in high-density labeling experiments?

  • Titrate this compound concentrations (start at 1–5 µM) to balance signal intensity and quenching .
  • Use shorter incubation times (30–60 minutes) to reduce nonspecific aggregation.
  • Pair with spectral unmixing tools to distinguish quenching artifacts from true signals .

Advanced Research Questions

Q. What strategies optimize this compound for dual-labeling with metabolic reporters (e.g., BONCAT)?

  • Sequential labeling : First, incorporate azide-bearing noncanonical amino acids (e.g., L-azidohomoalanine, L-AHA) via methionine-free media. Then, conjugate this compound for fluorescence detection .
  • Multiplexing : Combine with SILAC (stable isotope labeling by amino acids in cell culture) for proteomic correlation. Use mass spectrometry to resolve neosynthesized proteins .
  • Concentration calibration : Adjust L-AHA (0.1–1 mM) and DBCO (1–10 µM) to avoid cross-reactivity .

Q. How can this compound be integrated into drug delivery systems for real-time tracking?

  • Drug-DBCO conjugation : Link chemotherapeutic agents (e.g., doxorubicin) to azide-functionalized carriers (e.g., liposomes). Use this compound to label carriers and monitor tumor-targeted delivery .
  • In vivo validation : Employ murine models to track biodistribution via fluorescence tomography. Correlate signals with HPLC-measured drug concentrations . Challenge: Background fluorescence in dense tissues requires near-infrared counterstains (e.g., Cy5) for multiplexed imaging .

Q. What quantitative methods assess DBCO incorporation efficiency in protein conjugates?

  • Absorbance spectroscopy : Measure the DBCO-to-protein ratio by scanning conjugates at 235–400 nm. Calculate using molar extinction coefficients (DBCO: ε280 ≈ 15,000 M⁻¹cm⁻¹) .
  • MALDI-TOF/MS : Compare mass shifts between unmodified and DBCO-labeled proteins .
  • Functional assays : Validate labeling efficiency via flow cytometry or ELISA using azide-functionalized probes .

Methodological Challenges and Solutions

Challenge Solution Reference
Fluorescence quenchingOptimize dye concentration; use spectral unmixing
Background autofluorescenceEmploy chemical quenchers (e.g., Sudan Black) or time-gated imaging
Low azide-DBCO reaction yieldIncrease azide density on targets; extend incubation time (≤24 hrs)
Conjugate instabilityAvoid azide/thiol-containing buffers; store at -20°C in inert matrices

Key Applications in Academic Research

  • Dynamic protein interaction mapping : Reversibly label interacting partners using excess azide to dissociate DBCO conjugates .
  • Single-molecule resolution : Engineer DNA scaffolds with DBCO for superlattice formation (e.g., protein-gold nanoparticle assemblies) .
  • Tumor microenvironment studies : Label disease-specific biomarkers (e.g., HER2) for spatial profiling in biopsy samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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